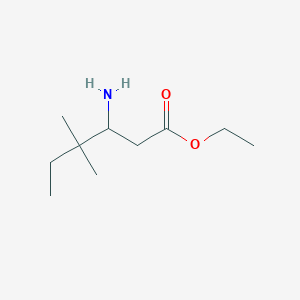

Ethyl 3-amino-4,4-dimethylhexanoate

Description

Ethyl 3-amino-4,4-dimethylhexanoate is an organic compound featuring an ester group, an amino group at the third carbon, and two methyl substituents at the fourth carbon of the hexanoate backbone. The amino group enables nucleophilic reactivity, while the dimethyl substituents likely enhance steric bulk and influence solubility in non-polar environments. Such compounds are critical in pharmaceutical and agrochemical research for constructing complex heterocycles or functionalized molecules .

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

ethyl 3-amino-4,4-dimethylhexanoate |

InChI |

InChI=1S/C10H21NO2/c1-5-10(3,4)8(11)7-9(12)13-6-2/h8H,5-7,11H2,1-4H3 |

InChI Key |

AAFDTKKLACUZEG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(CC(=O)OCC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between Ethyl 3-amino-4,4-dimethylhexanoate and its analogs:

Physicochemical Properties

- Lipophilicity: Trifluoromethyl and dimethyl groups enhance lipophilicity, improving membrane permeability in bioactive compounds. Ethyl 3-amino-4,4,4-trifluorocrotonate likely has higher logP than the dimethyl variant due to fluorine’s hydrophobic nature .

- Solubility: Ethyl 4,4-diethoxy-3-oxobutanoate’s polar ketone and ethoxy groups increase water solubility compared to amino-substituted analogs .

- Thermal Stability: Trifluoromethyl groups confer thermal stability, making Ethyl 3-amino-4,4,4-trifluorocrotonate suitable for high-temperature reactions, whereas the dimethyl variant may decompose faster under similar conditions .

Research Findings and Industrial Relevance

- Pharmaceuticals: Amino esters like this compound are precursors for β-amino acids, which are building blocks for peptidomimetics and enzyme inhibitors.

- Agrochemicals : The trifluoromethyl analog’s resistance to metabolic degradation makes it valuable in pesticide design, as seen in patented fluorinated pyrethroids .

- Safety Considerations: Carboxylic acid analogs (e.g., 3-(aminomethyl)-4,5-dimethylhexanoic acid) exhibit different handling requirements due to higher corrosivity compared to ester derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.